physicochemical properties of 1-(3-Bromopropyl)indoline
physicochemical properties of 1-(3-Bromopropyl)indoline
Role: Critical Alkylating Intermediate in API Synthesis
Primary Application: Synthesis of
Executive Summary
1-(3-Bromopropyl)indoline (CAS 768297-88-7) is a specialized heterocyclic intermediate used primarily as a linker scaffold in medicinal chemistry. Its core value lies in the indoline nitrogen , which serves as a nucleophilic attachment point, and the terminal alkyl bromide , which acts as an electrophilic handle for further functionalization.
This guide addresses the physicochemical profile, synthetic challenges, and stability protocols required to handle this compound effectively. A particular focus is placed on preventing the spiro-cyclization degradation pathway, a common pitfall in the scale-up of 3-halopropyl amines.
Molecular Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The following data aggregates experimental observations from industrial synthesis (Silodosin intermediates) and predicted values for the unsubstituted core.
Core Identity
| Parameter | Detail |
| IUPAC Name | 1-(3-Bromopropyl)-2,3-dihydro-1H-indole |
| CAS Number | 768297-88-7 (Unsubstituted core) |
| Related CAS | 119476-80-5 (5-Formyl derivative); 160969-03-9 (Silodosin precursor) |
| Molecular Formula | |
| Molecular Weight | 240.14 g/mol |
| SMILES | BrCCCN1CCC2=C1C=CC=C2 |
Physicochemical Properties
Note: Values marked with () are predicted based on ACD/Labs algorithms, as the unsubstituted free base is rarely isolated as a solid.*
| Property | Value / Observation | Application Insight |
| Physical State | Viscous Yellow to Orange Oil | High viscosity often traps solvent; requires extended high-vacuum drying. |
| Boiling Point | 320°C ± 15°C (Predicted at 760 mmHg) | Do not distill at atm. pressure. Thermal degradation occurs before boiling. |
| Density | 1.38 ± 0.1 g/cm³ | Denser than water; forms the bottom layer during aqueous workups. |
| LogP | 3.42 (Predicted) | Highly lipophilic. Extracts efficiently into DCM or Ethyl Acetate. |
| Solubility | DMSO, DMF, DCM, Toluene | Insoluble in water. Poor solubility in cold hexanes (useful for washing). |
| pKa (Conj. Acid) | ~1.5 (Indoline Nitrogen) | The N-lone pair is involved in the aromatic system, reducing basicity. |
Synthetic Utility & Reactivity Mechanism[8]
The utility of 1-(3-Bromopropyl)indoline stems from its dual reactivity. However, this also creates its primary stability risk.
The Alkylation Pathway (Synthesis)
The compound is synthesized via the
The "Spiro" Instability Risk (Critical Control Point)
A major degradation pathway for N-(3-halopropyl) heterocycles is intramolecular cyclization. The nitrogen lone pair can attack the terminal carbon carrying the bromine, ejecting bromide and forming a quaternary spiro-ammonium salt .
-
Trigger: High temperatures (>60°C) or prolonged storage in polar protic solvents.
-
Consequence: Irreversible loss of the alkylating handle.
Figure 1: Synthetic pathway and competing degradation mechanisms.[1] Red dashed lines indicate impurity formation pathways that must be controlled.
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of 1-(3-Bromopropyl)indoline with <0.5% Dimer impurity.
Reagents & Setup
-
Substrate: Indoline (1.0 eq)[2]
-
Reagent: 1,3-Dibromopropane (3.0 eq) – Excess is mandatory.
-
Base: Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: DMF (Dimethylformamide) or Acetone. DMF is preferred for rate, but Acetone allows easier workup.
Step-by-Step Methodology
-
Preparation: In a dry 3-neck flask equipped with a reflux condenser and nitrogen inlet, charge Indoline and 1,3-Dibromopropane in DMF (5 vol).
-
Base Addition: Add
in portions at room temperature.-
Why? Exothermic reaction control.
-
-
Reaction: Heat to 50–60°C for 4–6 hours.
-
Control: Monitor by HPLC/TLC. Do not exceed 70°C to minimize spiro-cyclization.
-
-
Quench: Cool to 20°C. Pour the mixture into ice-water (10 vol).
-
Extraction: Extract with Ethyl Acetate (3x). The product partitions into the organic layer; excess inorganic salts remain in the aqueous phase.
-
Purification (Crucial):
-
Wash organic layer with water (to remove DMF).[3]
-
Removal of Excess Dibromide: The excess 1,3-dibromopropane (BP ~167°C) must be removed via high-vacuum distillation (0.5 mmHg) at mild temperatures (<60°C).
-
Note: Flash chromatography (Hexane/EtOAc 9:1) is recommended for high-purity applications to remove trace dimers.
-
Handling, Stability & Safety
Storage Conditions
-
Temperature: Store at 2–8°C .
-
Atmosphere: Argon or Nitrogen blanket.
-
Light: Protect from light (amber vials). Indoline derivatives are prone to photo-oxidation (turning dark brown/black).
QC & Analytics
A self-validating QC workflow is essential to ensure the "active" bromine content.
| Method | Purpose | Acceptance Criteria |
| HPLC (Reverse Phase) | Purity & Dimer detection | >98.0% Area; Dimer <0.5% |
| 1H-NMR (CDCl3) | Structure Verification | Triplet at |
| Titration (AgNO3) | Total Bromide Content | 98–102% w/w (Distinguishes covalent Br from ionic Br impurities) |
Analytical Workflow Diagram
Figure 2: Quality Control decision tree for intermediate release.
References
-
Sigma-Aldrich. (n.d.). 1-(3-Bromopropyl)indoline Product Specification. Retrieved from
-
Kissei Pharmaceutical Co. (2014). Preparation method of important intermediate of Silodosin. CN Patent 103848772A.[4] Google Patents. Link
-
Lovering, F., et al. (2013). Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling. PMC - NIH. Link
-
PubChem. (2025). 1-(3-Bromopropyl)indoline Compound Summary. National Library of Medicine. Link
Sources
- 1. Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102643221B - Silodosin intermediate and preparation method thereof - Google Patents [patents.google.com]
- 3. CN103848772A - Preparation method of important intermediate of Silodosin - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
